molecular formula C11H8N2O2S B15036690 5-Benzylidene-2-thioxodihydropyrimidine-4,6(1h,5h)-dione CAS No. 27470-61-7

5-Benzylidene-2-thioxodihydropyrimidine-4,6(1h,5h)-dione

Cat. No.: B15036690
CAS No.: 27470-61-7
M. Wt: 232.26 g/mol
InChI Key: TXGVDOCEVWJSPR-UHFFFAOYSA-N
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Description

5-Benzylidene-2-thioxodihydropyrimidine-4,6(1h,5h)-dione is a heterocyclic compound that belongs to the class of thioxodihydropyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-2-thioxodihydropyrimidine-4,6(1h,5h)-dione typically involves the condensation of benzaldehyde with thiourea and ethyl acetoacetate under basic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, and a base such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction. The reaction mixture is refluxed for several hours, and the product is obtained after cooling and filtration.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-2-thioxodihydropyrimidine-4,6(1h,5h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

5-Benzylidene-2-thioxodihydropyrimidine-4,6(1h,5h)-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzylidene-2-thioxodihydropyrimidine-4,6(1h,5h)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzylidene-2-thioxodihydropyrimidine-4-one
  • 5-Benzylidene-2-thioxodihydropyrimidine-6-one
  • 5-Benzylidene-2-thioxodihydropyrimidine-4,6-dione

Uniqueness

5-Benzylidene-2-thioxodihydropyrimidine-4,6(1h,5h)-dione is unique due to its specific substitution pattern and the presence of both thioxo and benzylidene groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

27470-61-7

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

5-benzylidene-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C11H8N2O2S/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16)

InChI Key

TXGVDOCEVWJSPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O

Origin of Product

United States

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